molecular formula C20H21ClN2O2 B5070379 2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide

2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide

Cat. No. B5070379
M. Wt: 356.8 g/mol
InChI Key: CBWHCDIAKHMLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing normal cells. This unique property makes PAC-1 a promising candidate for cancer therapy.

Mechanism of Action

PAC-1 has been shown to selectively target cancer cells by binding to a protein called procaspase-3. This binding activates procaspase-3, leading to the activation of downstream apoptotic pathways and ultimately inducing programmed cell death in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, and lung cancer. In addition, PAC-1 has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. PAC-1 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of PAC-1 is its selectivity for cancer cells, which minimizes toxicity to normal cells. PAC-1 also has the potential to enhance the efficacy of other cancer treatments, making it a promising candidate for combination therapy. However, PAC-1 has limitations in terms of its bioavailability and stability, which can affect its effectiveness in vivo.

Future Directions

Future research on PAC-1 could focus on improving its bioavailability and stability, as well as investigating its potential for combination therapy with other cancer treatments. In addition, further studies on the mechanism of action of PAC-1 could provide insights into the apoptotic pathways involved in cancer cell death. Finally, clinical trials could be conducted to evaluate the safety and efficacy of PAC-1 in human cancer patients.

Synthesis Methods

PAC-1 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with piperidine and subsequent reactions with various reagents. The final product is obtained through a coupling reaction between the intermediate and N-(3-bromo-4-hydroxyphenyl)acetamide.

Scientific Research Applications

PAC-1 has been extensively studied in various cancer cell lines and animal models. In vitro studies have shown that PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. In vivo studies have demonstrated that PAC-1 can inhibit tumor growth and improve survival rates in animal models of cancer.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c21-17-9-7-15(8-10-17)13-19(24)22-18-6-4-5-16(14-18)20(25)23-11-2-1-3-12-23/h4-10,14H,1-3,11-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWHCDIAKHMLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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